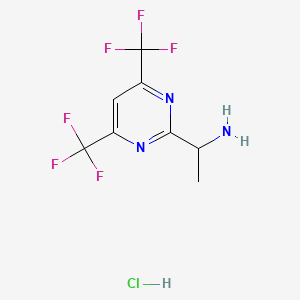

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

説明

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a substituted pyrimidine derivative featuring a primary amine group attached to an ethanamine backbone, which is further substituted at the 4- and 6-positions of the pyrimidine ring with trifluoromethyl (-CF₃) groups. The compound’s hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and agrochemical research. The trifluoromethyl groups contribute to its electron-deficient aromatic system, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

特性

分子式 |

C8H8ClF6N3 |

|---|---|

分子量 |

295.61 g/mol |

IUPAC名 |

1-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C8H7F6N3.ClH/c1-3(15)6-16-4(7(9,10)11)2-5(17-6)8(12,13)14;/h2-3H,15H2,1H3;1H |

InChIキー |

POQHZPRVGGMSLN-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F)N.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(4,6-ビス(トリフルオロメチル)ピリミジン-2-イル)エタンアミン塩酸塩の合成は、通常、4,6-ビス(トリフルオロメチル)ピリミジンとエタンアミンを制御された条件下で反応させることから始まります。反応は通常、適切な溶媒と触媒の存在下で行われ、目的の生成物の形成が促進されます。 反応条件、例えば温度や圧力は、化合物の高収率と高純度を実現するために最適化されています .

工業的生産方法

工業的な環境において、この化合物の生産には、自動化された反応器と連続フロープロセスを用いた大規模合成が含まれる場合があります。高度な技術の使用により、生産プロセスの品質とスケーラビリティが常に確保されます。 その後、化合物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、塩酸塩の形で最終生成物が得られます .

化学反応の分析

科学研究用途

1-(4,6-ビス(トリフルオロメチル)ピリミジン-2-イル)エタンアミン塩酸塩は、以下を含む、幅広い科学研究用途があります。

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: 抗菌性や抗ウイルス性などの潜在的な生物活性について調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療的用途について探求されています。

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have indicated that compounds similar to 1-(4,6-bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation . -

Antimicrobial Properties :

Research has also highlighted the antimicrobial potential of pyrimidine derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antibiotics . -

Inhibitors of Protein-Protein Interactions :

The compound has been explored for its ability to inhibit protein-protein interactions (PPIs), particularly in the context of cancer therapies where disrupting such interactions can lead to reduced tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 1-(4,6-bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the trifluoromethyl groups or the amine moiety can significantly affect the biological activity and selectivity of these compounds against specific targets .

Case Study 1: Anticancer Research

In a study conducted by researchers at Bristol-Myers Squibb, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions on the pyrimidine ring enhanced the compounds' ability to inhibit tumor cell growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyrimidine derivatives found that certain analogs exhibited potent activity against resistant bacterial strains. The study emphasized the importance of the trifluoromethyl substituents in enhancing membrane permeability and binding affinity to bacterial targets .

作用機序

1-(4,6-ビス(トリフルオロメチル)ピリミジン-2-イル)エタンアミン塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物のトリフルオロメチル基は、標的タンパク質への結合親和性を高め、その活性を調節します。 これにより、酵素活性の阻害や細胞過程の破壊など、さまざまな生物学的効果が生じることがあります .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on structural formula.

Key Findings:

Electronic Effects :

- The trifluoromethyl groups in the target compound create a strongly electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. In contrast, the diphenyl substituents in CAS 1196155-40-4 enhance π-π interactions but reduce electrophilicity .

- The chloro substituent in CAS 1247741-04-3 offers a reactive site for nucleophilic displacement, a feature absent in the target compound .

Lipophilicity and Solubility: The -CF₃ groups in the target compound significantly increase lipophilicity (logP ~3.5 estimated) compared to the diphenyl analog (logP ~4.2) . However, the hydrochloride salt improves aqueous solubility relative to non-ionized forms.

Applications :

- The target compound’s electron-deficient core makes it a candidate for kinase inhibitor scaffolds in drug discovery. In contrast, the diphenyl derivative (CAS 1196155-40-4) is often used in materials science for its planar aromatic structure .

- The pyridine-based analog (CAS 1396762-41-6) bridges pyrimidine and pyridine reactivity, offering versatility in heterocyclic chemistry .

生物活性

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C9H10F6N4·HCl

- Molecular Weight : 292.65 g/mol

- Structure : The compound features a pyrimidine ring substituted with trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride exhibits several mechanisms that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases. Its structural properties allow it to interact effectively with active sites of target enzymes.

- Anticancer Activity : Studies have indicated that this compound may induce apoptosis in cancer cells. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a recent study, 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride was tested against a panel of cancer cell lines. The results showed significant cytotoxicity and induction of apoptosis, particularly in hypopharyngeal carcinoma models. The compound's mechanism involved the activation of caspase pathways leading to programmed cell death .

- Neuroprotection : Another study focused on the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability in SH-SY5Y cells .

- Enzyme Inhibition : A detailed structure-activity relationship study demonstrated that modifications to the pyrimidine ring could enhance inhibitory potency against cholinesterase enzymes, making it a candidate for Alzheimer's disease treatment .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。